1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine
Description
1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at the 1-position, a 2,3,4-trifluorophenyl substituent at the 3-position, and an amine group at the 5-position. Its molecular formula is C₁₀H₉F₃N₃ (molecular weight: 228.20 g/mol). The compound’s structural uniqueness lies in its trifluorinated aromatic ring, which imparts distinct electronic and steric properties, influencing solubility, metabolic stability, and intermolecular interactions in biological systems .
Properties
Molecular Formula |
C10H8F3N3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-methyl-5-(2,3,4-trifluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H8F3N3/c1-16-8(14)4-7(15-16)5-2-3-6(11)10(13)9(5)12/h2-4H,14H2,1H3 |
InChI Key |
PMSSHHJHJICKOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C(=C(C=C2)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Cyano-β-keto Compounds with Fluorinated Phenylhydrazines
A widely used method for synthesizing 5-aminopyrazoles involves the reaction of α-cyano-β-keto compounds with substituted hydrazines. For the target compound, the use of 2,3,4-trifluorophenylhydrazine is critical to introduce the trifluorophenyl group at the 3-position of the pyrazole ring.
- The hydrazine nucleophilically attacks the carbonyl carbon forming hydrazones.
- Subsequent cyclization occurs via intramolecular nucleophilic attack on the nitrile carbon, yielding the 5-aminopyrazole core.
- This method allows for the selective formation of 1-methyl-3-aryl-5-aminopyrazoles by choosing appropriate starting materials and reaction conditions.
This approach is supported by extensive literature on 5-aminopyrazole synthesis, highlighting its versatility and efficiency in generating diverse substitution patterns, including fluorinated phenyl groups.
Direct Amination of 1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazole Precursors
Another route involves first synthesizing the 1-methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazole core, followed by selective amination at the 5-position.
- Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or similar precursors, pyrazole rings are constructed with trifluoromethyl or trifluorophenyl substituents.
- Lithiation techniques (e.g., ortho-metalation) followed by electrophilic amination or substitution introduce the amino group at the 5-position.
- Bromination at the 4-position followed by nucleophilic substitution has also been reported for functional group installation.
This method benefits from regioselective lithiation and functional group transformations, enabling the preparation of functionalized pyrazoles with high yields and purity.
Copper-Promoted Aminopyrazole Dimerization and Functionalization
Copper-catalyzed reactions have been explored for the synthesis of pyrazole derivatives, including aminopyrazoles.
- Cu-promoted dimerization of 5-aminopyrazoles produces fused heterocycles but also provides insights into the functionalization of aminopyrazoles.
- Reaction conditions typically include CuCl or Cu(OAc)2 catalysts, ligands like 1,10-phenanthroline, and oxidants such as tert-butyl peroxybenzoate.
- These conditions can be adapted for the selective amination or substitution of pyrazole rings bearing fluorinated phenyl groups.
While this method is more commonly used for dimerization, it demonstrates the versatility of copper catalysis in pyrazole chemistry.
Detailed Synthetic Procedure Example
Based on the literature, a representative synthetic route to 1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine may proceed as follows:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Preparation of α-cyano-β-keto intermediate | Starting from appropriate fluorinated phenyl ketones and cyanoacetates | Provides the key precursor for cyclocondensation |
| 2. Reaction with 2,3,4-trifluorophenylhydrazine | Solvent: ethanol or acetic acid; temperature: 10–80 °C; time: several hours | Formation of hydrazone intermediate, followed by cyclization to 5-aminopyrazole |
| 3. Methylation at N-1 position | Methyl iodide or methyl sulfate in basic medium | Yields 1-methylated pyrazole derivative |
| 4. Purification | Chromatography or recrystallization | Separation of regioisomers and isolation of pure product |
Yields reported for similar pyrazole syntheses range from 70% to over 85%, with regioselectivity enhanced by controlling reaction parameters.
Analytical Data and Regioselectivity Considerations
- The regioisomeric ratio between 3- and 5-substituted pyrazoles can be influenced by reaction temperature, solvent, and reagent stoichiometry.
- Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are used to confirm the position of substitution and purity.
- Boiling point versus pressure diagrams assist in the separation of regioisomeric mixtures when formed.
Summary Table of Preparation Methods
Research Discoveries and Developments
- Recent studies have optimized one-step procedures for regioisomeric mixtures of trifluoromethyl-substituted pyrazoles, which can be adapted for trifluorophenyl analogs.
- Improved selectivity and yield have been achieved by controlling the ratio of isomers through reaction kinetics and thermodynamics.
- Metal-catalyzed methods provide alternative routes for functionalization, expanding the scope of pyrazole derivatives accessible for medicinal chemistry.
- Resin-supported synthetic strategies have been developed for 5-aminopyrazoles, facilitating combinatorial library synthesis.
Chemical Reactions Analysis
1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane or ethanol.
Scientific Research Applications
1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways by inhibiting or activating key proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Methyl-4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine
- Structure : Differs in the substituents at positions 3 and 4: a trifluoromethyl (-CF₃) group at position 3 and a phenyl group at position 4 (vs. 2,3,4-trifluorophenyl at position 3 in the target compound) .
- Molecular Formula : C₁₁H₁₀F₃N₃ (MW: 241.21 g/mol).
- The phenyl group at position 4 introduces steric bulk, which may reduce conformational flexibility compared to the target compound’s 2,3,4-trifluorophenyl group .
1-(2,4-Difluorophenyl)-3-Methyl-1H-Pyrazol-5-Amine
- Structure : Features a 2,4-difluorophenyl group at position 3 (vs. 2,3,4-trifluorophenyl) .
- Molecular Formula : C₁₀H₉F₂N₃ (MW: 209.20 g/mol).
- Key Differences: Reduced fluorination (two vs. The absence of a fluorine at position 3 on the phenyl ring may reduce π-π stacking interactions or hydrogen bonding capabilities .
1-(3-Chlorophenyl)-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine
1-Methyl-3-(2-Thienyl)-1H-Pyrazol-5-Amine
- Structure : Replaces the fluorophenyl group with a thiophene (2-thienyl) ring .
- Molecular Formula : C₈H₉N₃S (MW: 179.24 g/mol).
- Reduced electronegativity compared to fluorophenyl groups may decrease binding specificity in targets reliant on halogen bonds .
Structural and Functional Analysis
Electronic Effects
- Fluorine vs. Trifluoromethyl : The 2,3,4-trifluorophenyl group in the target compound provides three electron-withdrawing fluorine atoms, enhancing resonance stabilization and acidity of the amine group at position 5. In contrast, analogs with -CF₃ (e.g., ) or Cl (e.g., ) exhibit stronger inductive effects but lack the directional polar interactions of fluorine .
Hydrogen Bonding and Crystal Packing
- The amine group at position 5 acts as a hydrogen bond donor, critical for interactions in biological systems. Fluorine atoms on the phenyl ring serve as hydrogen bond acceptors. The trifluorophenyl group in the target compound enables a unique hydrogen-bonding network compared to difluorophenyl () or non-fluorinated analogs (e.g., ).
- Crystallographic studies (e.g., using SHELX software ) suggest that fluorine positioning influences molecular packing, affecting solubility and stability.
Biological Activity
1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl substitution, which can influence its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
The chemical formula of this compound is with a molecular weight of 241.22 g/mol. The compound features a pyrazole ring with a methyl group and a trifluorophenyl substituent, contributing to its distinctive chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C11H10F3N3 |
| Molecular Weight | 241.22 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, antifungal, and anticancer properties. The specific biological activity of this compound has been explored in various studies.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, a study on related pyrazole compounds demonstrated significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest in a p53-independent manner .
Case Study:
A related compound was found to exhibit an IC50 value of approximately 25 µM against the HCT-116 cell line. This suggests that modifications in the pyrazole structure can enhance its anticancer efficacy.
Anti-inflammatory Effects
Pyrazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies indicated that certain pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory conditions .
Antifungal Activity
Research has highlighted the antifungal properties of pyrazole derivatives against various phytopathogenic fungi. A notable study found that certain substituted pyrazoles displayed moderate to high antifungal activity in mycelia growth inhibition assays .
The biological activities of this compound are likely influenced by its ability to interact with specific biological targets:
- Enzyme Inhibition : Pyrazole compounds often act as inhibitors for enzymes involved in cancer progression or inflammation.
- Receptor Modulation : These compounds may modulate receptor activities that are critical for cellular signaling pathways.
Q & A
Basic: What are the recommended synthetic routes for 1-methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves multi-step protocols. For example, analogous fluorinated pyrazoles are synthesized via cyclocondensation of hydrazines with β-keto esters or via Ullmann coupling for aryl halide intermediates. Key parameters include:
- Temperature control : Reactions often proceed at 80–120°C under reflux conditions.
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl halide substituents .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization ensures high purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR :
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with fluorinated aryl groups .
- IR spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .
Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases). Focus on fluorophenyl interactions with hydrophobic pockets and pyrazole-amine hydrogen bonding .
- QSAR models : Corrogate substituent electronic effects (Hammett σ constants) with bioactivity data. Fluorine’s electronegativity enhances membrane permeability .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize stable derivatives .
Advanced: How should researchers address discrepancies in biological activity data across similar fluorinated pyrazoles?
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and IC₅₀ determination protocols .
- Metabolic stability testing : Compare hepatic microsome half-lives to rule out pharmacokinetic confounding .
- Crystallography : Resolve co-crystal structures (e.g., with kinases) to validate binding modes versus inactive analogs .
Advanced: What strategies optimize selectivity for this compound in enzyme inhibition studies?
- Substituent tuning : Introduce steric hindrance (e.g., methyl groups at pyrazole C-4) to block off-target binding .
- Fluorine scanning : Systematic replacement of H with F at phenyl positions alters electron density and selectivity profiles .
- Kinome-wide profiling : Screen against kinase panels (e.g., DiscoverX) to identify selectivity cliffs .
Advanced: How can researchers leverage structural analogs to infer SAR for this compound?
Key analogs and their SAR insights include:
| Compound | Structural Variation | Bioactivity Insight | Source |
|---|---|---|---|
| 1-Methyl-3-(3,4-difluorophenyl)-1H-pyrazol-5-amine | Reduced fluorine count | Lower kinase inhibition (ΔpIC₅₀ = 1.2) | |
| 1-Ethyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine | Ethyl vs. methyl group | Improved metabolic stability (t₁/₂ = 2.3 h vs. 1.1 h) | |
| 3-(2,4,5-Trifluorophenyl)-1H-pyrazol-5-amine | Pyrazole N-methylation absence | Reduced solubility (logP = 2.8 vs. 1.9) |
Basic: What are the stability considerations for this compound under various storage conditions?
- Light sensitivity : Store in amber vials at −20°C; fluorinated aromatics degrade under UV .
- Humidity control : Use desiccants (silica gel) to prevent amine hydrolysis .
- Solution stability : In DMSO, limit freeze-thaw cycles (<3) to avoid precipitation .
Advanced: What in vitro and in vivo models are most relevant for evaluating its therapeutic potential?
- In vitro :
- Kinase assays : Use ADP-Glo™ for IC₅₀ determination .
- Cytotoxicity : Screen against NCI-60 cell lines .
- In vivo :
- Xenografts : Immunodeficient mice (e.g., BALB/c nude) with subcutaneous tumor implants .
- PK/PD : Monitor plasma half-life (LC-MS/MS) and tumor penetration (microdialysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
